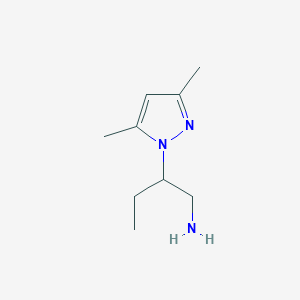

2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9(6-10)12-8(3)5-7(2)11-12/h5,9H,4,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZKAKKKAHOJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Butan 1 Amine and Analogues

Exploration of Established Synthetic Routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

The most fundamental and widely employed method for the synthesis of the 3,5-dimethylpyrazole (B48361) core is the Paal-Knorr condensation reaction. This involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a hydrazine derivative. For the synthesis of N-substituted pyrazoles like this compound, a one-pot approach starting from the corresponding primary amine is a common and efficient strategy.

This direct synthesis involves the reaction of 2-aminobutan-1-ol with a suitable aminating reagent to form the corresponding hydrazine, which then reacts in situ with acetylacetone. Alternatively, a more direct approach involves the reaction of 2-aminobutan-1-amine with acetylacetone and an aminating agent such as hydroxylamine-O-sulfonic acid or a related reagent.

A general representation of this established one-pot synthesis is depicted in the following reaction scheme:

Scheme 1: General One-Pot Synthesis of N-Alkyl-3,5-dimethylpyrazoles

Where R would be the 1-aminobutan-2-yl moiety for the target compound.

This method is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent such as ethanol (B145695) or dimethylformamide.

Regioselective Synthesis Approaches for Pyrazole-Amine Linkages and Structural Diversity

When employing unsymmetrically substituted pyrazoles as starting materials for N-alkylation, the control of regioselectivity becomes a critical challenge. The two nitrogen atoms in the pyrazole (B372694) ring are non-equivalent, leading to the potential formation of two regioisomers. The regiochemical outcome of the N-alkylation of pyrazoles is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and the reaction conditions. researchgate.net

In the context of synthesizing derivatives of this compound from a pre-formed unsymmetrical pyrazole, the substitution pattern on the pyrazole ring would dictate the preferred site of alkylation. Generally, the alkylation of 3-substituted pyrazoles under basic conditions tends to favor the formation of the N1-alkylated product due to steric hindrance at the N2 position. researchgate.net

Advanced strategies to achieve high regioselectivity include:

Directed C-H Functionalization: Utilizing directing groups on the pyrazole ring to guide the N-alkylation to a specific nitrogen atom.

Catalyst-Controlled Alkylation: Employing transition metal catalysts that can selectively coordinate to one of the nitrogen atoms, thereby directing the alkylation.

Thermodynamic vs. Kinetic Control: Manipulating reaction conditions (e.g., temperature, solvent, base) to favor the formation of either the thermodynamically or kinetically preferred regioisomer.

The table below summarizes the key factors influencing the regioselectivity of pyrazole N-alkylation.

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Bulky substituents on the pyrazole ring or the alkylating agent favor substitution at the less sterically hindered nitrogen atom. | Alkylation of 3-tert-butyl-1H-pyrazole with a bulky electrophile would predominantly yield the 1-alkyl-3-tert-butyl-1H-pyrazole. |

| Electronic Effects | Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. | The presence of a nitro group at the C4 position can alter the electron density at N1 and N2, affecting the regiochemical outcome. |

| Reaction Conditions | The choice of base, solvent, and temperature can shift the equilibrium between the two regioisomers. | The use of a strong, non-coordinating base in a non-polar solvent may favor the kinetic product. |

| Nature of Electrophile | The reactivity and structure of the alkylating agent play a crucial role. | Hard electrophiles may favor reaction at the harder nitrogen atom, based on HSAB theory. |

Asymmetric Synthesis of Chiral this compound and its Enantiomers

The butan-1-amine moiety of the target molecule contains a stereocenter at the C2 position. The synthesis of enantiomerically pure forms of this compound requires asymmetric synthetic strategies. Two primary approaches are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

A widely adopted and reliable method for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. One of the most successful auxiliaries for this purpose is tert-butanesulfinamide. yale.edu The synthesis begins with the condensation of a prochiral aldehyde, in this case, butanal, with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

Subsequent nucleophilic addition to this chiral imine, for instance, with a cyanide source to introduce the aminomethyl group, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the chiral primary amine. This enantiomerically enriched 2-aminobutan-1-amine can then be used in the Paal-Knorr synthesis with acetylacetone to yield the desired enantiomer of this compound. nih.gov

Scheme 2: Asymmetric Synthesis of a Chiral Amine using a tert-Butanesulfinamide Auxiliary

Asymmetric Catalysis in Pyrazole-Amine Formation

Asymmetric catalysis offers a more atom-economical approach to chiral amines and their derivatives. rsc.org For the synthesis of chiral N-substituted pyrazoles, a notable method is the cinchona-based phase-transfer-catalyzed asymmetric aza-Michael reaction. researchgate.net This approach involves the addition of a pyrazole to an α,β-unsaturated carbonyl compound. While not directly applicable to the synthesis of the title compound from simple precursors, it provides a powerful tool for creating chiral pyrazole-containing molecules with high enantioselectivity.

Another avenue is the catalytic asymmetric reduction of imines or enamines, which are precursors to the amine functionality. acs.org A prochiral enamine derived from butanal could potentially be hydrogenated using a chiral transition metal catalyst to produce the chiral 2-aminobutane derivative with high enantiomeric excess.

Development of Novel Synthetic Transformations for Functionalization of the Pyrazole Ring in this compound Precursors

Once the 1-substituted 3,5-dimethylpyrazole core is assembled, further functionalization of the pyrazole ring can be achieved to generate a library of analogues. The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution.

A key and versatile functionalization reaction is the Vilsmeier-Haack reaction . Treatment of a 1-substituted 3,5-dimethylpyrazole with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) introduces a formyl group (-CHO) at the C4 position with high regioselectivity. nih.gov This pyrazole-4-carbaldehyde is a valuable intermediate that can undergo a wide range of subsequent transformations, including:

Oxidation to a carboxylic acid

Reduction to a hydroxymethyl group

Reductive amination to an aminomethyl group

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes

Condensation reactions to form various heterocyclic systems

Other electrophilic substitution reactions such as nitration, halogenation, and sulfonation can also be performed on the pyrazole ring, although the reaction conditions need to be carefully controlled to avoid side reactions.

One-Pot and Multicomponent Reactions in the Synthesis of Related 3,5-dimethyl-1H-pyrazole Derivatives

Modern synthetic chemistry increasingly relies on one-pot and multicomponent reactions (MCRs) to improve efficiency, reduce waste, and simplify synthetic procedures. Several such strategies have been developed for the synthesis of substituted pyrazoles. chemrxiv.org

A notable example is the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org This methodology, while not directly producing the 3,5-dimethyl substitution pattern from acetylacetone, highlights the power of MCRs in rapidly assembling complex pyrazole structures with high regioselectivity.

For the synthesis of 3,5-disubstituted pyrazoles, one-pot procedures involving the reaction of 1,3-dicarbonyl compounds with various hydrazines in the presence of a catalyst, such as an ionic liquid, have been reported to be highly efficient. These methods offer advantages in terms of shorter reaction times, milder conditions, and often higher yields compared to traditional stepwise approaches. The development of such one-pot procedures for the synthesis of N-aminoalkyl-3,5-dimethylpyrazoles is an active area of research.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogs

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies for a wide array of chemical compounds, including pyrazole derivatives. nih.govbenthamdirect.com Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental impact. benthamdirect.comtandfonline.com In contrast, green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. nih.gov This section explores the application of these principles to the synthesis of analogs of this compound.

The synthesis of pyrazole-containing compounds, which are significant in pharmaceuticals and agrochemicals, has been a focal point for the application of green chemistry. benthamdirect.com Methodologies that are efficient, high-yielding, operationally simple, atom-economical, and environmentally benign are increasingly being sought. nih.gov These approaches often involve the use of green solvents, renewable energy sources, and recyclable catalysts. nih.gov

A notable trend in the green synthesis of pyrazole derivatives is the move towards catalyst-free and solvent-free conditions, which significantly reduces the environmental footprint of the synthetic process. tandfonline.commdpi.com For instance, some methods have successfully employed condensation reactions in environmentally compatible solvents or even in the absence of any solvent. tandfonline.commdpi.com While the yields in some catalyst-free approaches might be moderate, they offer a crucial balance between environmental responsibility and the generation of structurally diverse molecules. mdpi.com

The principles of green chemistry are also being applied to the synthesis of amines, which are key functional groups in many bioactive molecules. benthamscience.combenthamdirect.com Traditional methods for amine synthesis are being replaced by greener alternatives that aim to reduce waste and avoid the use of hazardous materials. rsc.orggctlc.org

Several key strategies in green chemistry are particularly relevant to the synthesis of analogs of this compound:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a cornerstone of green synthesis. thieme-connect.com For example, the synthesis of some pyrazoline derivatives has been successfully carried out in ethyl lactate, a biodegradable solvent.

Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without the need for a catalyst simplifies the reaction work-up and avoids the use of potentially toxic or expensive catalysts. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov This technique is also amenable to solvent-free conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product. nih.gov This approach is highly atom-economical and can significantly reduce the number of synthetic steps, thereby minimizing waste.

Use of Renewable Resources: The utilization of starting materials derived from renewable feedstocks is a key aspect of sustainable chemistry. benthamdirect.com

The following table summarizes some green chemistry approaches applicable to the synthesis of pyrazole and amine derivatives, which can be adapted for the synthesis of analogs of this compound.

| Green Chemistry Approach | Description | Potential Application in Analog Synthesis | Key Advantages |

| Aqueous Media Synthesis | Utilizing water as the reaction solvent. thieme-connect.com | Synthesis of the pyrazole core or subsequent functionalization steps. | Non-toxic, non-flammable, abundant, and inexpensive. thieme-connect.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with microwave or thermal assistance. tandfonline.comnih.gov | Condensation reactions to form the pyrazole ring. | Reduced waste, easier product isolation, and lower environmental impact. tandfonline.com |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without a catalyst. mdpi.com | Formation of the pyrazole ring through condensation reactions. | Simplified purification, cost-effective, and avoids catalyst-related toxicity. mdpi.com |

| Microwave Irradiation | Using microwave energy to heat reactions. nih.gov | Can be applied to various steps, including ring formation and side-chain introduction. | Faster reaction times, higher yields, and potential for solvent-free conditions. nih.gov |

While specific research on the green synthesis of this compound is not extensively documented in the provided search results, the principles and methodologies applied to the synthesis of pyrazole and amine derivatives offer a clear roadmap for developing more sustainable synthetic routes for its analogs. nih.govbenthamscience.com By integrating these green chemistry approaches, it is possible to design synthetic pathways that are not only efficient and cost-effective but also environmentally responsible.

Molecular Structure and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its constitution and stereochemistry.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic proton of the pyrazole (B372694) ring (H-4) would likely appear as a singlet in the region of 5.8-6.0 ppm. The two methyl groups on the pyrazole ring would also present as sharp singlets, typically between 2.1 and 2.4 ppm. The protons of the butan-1-amine side chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. For instance, the methine proton (CH) attached to the pyrazole nitrogen would be coupled to the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chain, as well as the aminomethylene (CH₂NH₂) protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazole ring and the electron-donating amine group.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The carbon atoms of the pyrazole ring would resonate at characteristic chemical shifts, with C-3 and C-5 appearing at a lower field (typically >140 ppm) compared to C-4 (around 105 ppm). The two methyl carbons on the pyrazole ring would have signals in the aliphatic region, generally between 10 and 15 ppm. The carbons of the butan-1-amine side chain would also appear in the aliphatic region, with their specific chemical shifts determined by their proximity to the pyrazole ring and the amine group.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole H-4 | ~5.9 (s) | ~105 |

| Pyrazole C-3 | - | >140 |

| Pyrazole C-5 | - | >140 |

| Pyrazole 3-CH₃ | ~2.2 (s) | ~13 |

| Pyrazole 5-CH₃ | ~2.1 (s) | ~11 |

| N-CH | Multiplet | ~55-65 |

| CH-CH₂ | Multiplet | ~25-35 |

| CH₂-CH₃ | Multiplet | ~10-20 |

| CH₂-NH₂ | Multiplet | ~40-50 |

Note: This table is illustrative and not based on experimental data for the specific compound.

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butan-1-amine side chain, allowing for the tracing of the spin system from the methine proton to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butyl chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group would be expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=N, C=C Stretch (Pyrazole) | 1500-1650 |

| N-H Bend (Amine) | ~1600 |

Note: This table is illustrative and not based on experimental data for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₇N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl bond. For the target compound, fragmentation could occur at the C-N bond connecting the butyl group to the pyrazole ring, leading to the formation of a stable 3,5-dimethylpyrazole (B48361) fragment and a butan-1-amine fragment. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for primary amines.

Detailed Conformational Analysis and Isomerism of this compound

The butan-1-amine side chain of this compound possesses rotational freedom around its single bonds, leading to various possible conformations. The preferred conformation in solution and in the solid state would be influenced by steric and electronic factors. Computational modeling, in conjunction with NMR data (such as Nuclear Overhauser Effect studies), could provide insights into the dominant conformations.

The molecule contains a stereocenter at the carbon atom of the butyl chain that is attached to the pyrazole nitrogen. Therefore, this compound can exist as a pair of enantiomers: (R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine and (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine. The synthesis of this compound would typically result in a racemic mixture unless a stereoselective synthetic route is employed. The separation and characterization of the individual enantiomers would require chiral chromatography or the use of chiral resolving agents.

Chemical Reactivity and Derivatization Studies

Reactions of the Primary Amine Functionality in 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

The primary amine group in this compound is a key site for various nucleophilic reactions, allowing for the introduction of a wide range of substituents. These reactions are fundamental in modifying the compound's structure and properties.

The primary amine of this compound is expected to readily undergo acylation, sulfonylation, and alkylation reactions.

Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. For instance, the reaction with acetyl chloride would produce N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)butyl)acetamide. This type of reaction is a common strategy for converting amines to amides, which can alter the compound's electronic and steric properties.

Sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, would lead to the formation of sulfonamides. Research on the sulfonylation of 3,5-dimethyl-1H-pyrazole has demonstrated the successful introduction of a sulfonyl group onto the pyrazole (B372694) ring, indicating the feasibility of similar reactions with amine-containing pyrazole derivatives. nih.gov The resulting sulfonamides are of interest due to their presence in numerous pharmaceutically active compounds. nih.gov

Alkylation of the primary amine can be achieved with various alkylating agents, such as alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is through reductive amination. Studies on the N-alkylation of pyrazoles have been conducted, though these focus on the pyrazole ring nitrogens rather than a side-chain amine. google.comsemanticscholar.orgresearchgate.net

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This condensation reaction typically occurs under mild conditions and is often catalyzed by an acid. The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen bonds and for the synthesis of various heterocyclic systems.

Studies have shown the successful synthesis of Schiff bases from pyrazole-containing aldehydes and various amines. chemrxiv.org For example, the reaction of pyrazole carbaldehydes with primary amines in the presence of an acid catalyst leads to the formation of the corresponding imines. jocpr.com Similarly, it is anticipated that this compound would react with a range of carbonyl compounds to yield a diverse library of Schiff base derivatives. These derivatives are of significant interest in coordination chemistry and medicinal chemistry due to their biological activities. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Product Type |

|---|---|---|

| This compound | Benzaldehyde | Schiff Base (Imine) |

| This compound | Acetone | Schiff Base (Imine) |

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more complex amines. wikipedia.org This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org

Research has demonstrated the successful reductive amination of ferrocenylpyrazole carbaldehydes with a variety of primary and secondary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. ineosopen.org This highlights the applicability of this methodology to pyrazole-containing substrates. Therefore, this compound can be expected to react with aldehydes and ketones in the presence of a suitable reducing agent to yield secondary and tertiary amines, respectively. One-pot reductive amination procedures have also been developed for the synthesis of N-pyrazolyl amines, showcasing the efficiency of this approach. researchgate.net This method provides a controlled way to achieve mono-alkylation of the primary amine.

| Amine Reactant | Carbonyl Reactant (Example) | Reducing Agent (Example) | Product Type |

|---|---|---|---|

| This compound | Cyclohexanone | Sodium triacetoxyborohydride | Secondary Amine |

| This compound | Formaldehyde | Sodium cyanoborohydride | Tertiary Amine (via di-methylation) |

Functionalization of the 3,5-dimethyl-1H-pyrazole Ring in this compound Derivatives

The 3,5-dimethyl-1H-pyrazole ring is an aromatic heterocycle that can undergo various functionalization reactions, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the modification of the pyrazole core, leading to derivatives with altered electronic and steric properties.

The 3,5-dimethyl-1H-pyrazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For 1,3,5-trisubstituted pyrazoles, the C4 position is the most common site for electrophilic attack.

Kinetic studies on the nitration and hydrogen exchange of 1,3,5-trimethylpyrazole (B15565) have shown that these electrophilic substitution reactions occur at the 4-position of the pyrazole ring. rsc.org Given the structural similarity, it is highly probable that electrophilic substitution reactions on this compound derivatives would also occur at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions would introduce nitro, halo, and acyl groups, respectively, onto the pyrazole ring, providing further handles for subsequent chemical transformations.

| Reaction Type | Reagent Example | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | C4 | 4-Nitro-pyrazole derivative |

| Bromination | Br2/FeBr3 | C4 | 4-Bromo-pyrazole derivative |

| Acylation | Acetyl chloride/AlCl3 | C4 | 4-Acetyl-pyrazole derivative |

Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of pyrazole rings. rsc.org These reactions typically involve the coupling of a pyrazole derivative bearing a halide or triflate group with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling), an alkene (Heck coupling), or an organotin reagent (Stille coupling).

The Suzuki-Miyaura coupling of halo-substituted pyrazoles with boronic acids has been shown to be an effective method for the synthesis of aryl- and heteroaryl-substituted pyrazoles. nih.govrsc.org For example, a 4-bromo-3,5-dinitropyrazole has been successfully coupled with various boronic acids using a palladium catalyst. rsc.org This suggests that a 4-halo derivative of this compound could be a suitable substrate for Suzuki-Miyaura cross-coupling reactions.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, has also been employed for the modification of pyrazoles. researchgate.net Palladium catalysts with pyrazole-containing ligands have been developed for this purpose, indicating the compatibility of the pyrazole moiety with the reaction conditions. researchgate.netacs.orgkisti.re.kr

These cross-coupling reactions provide a versatile platform for the late-stage functionalization of the pyrazole ring, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

| Coupling Reaction | Pyrazole Substrate (Example) | Coupling Partner (Example) | Catalyst (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-pyrazole derivative | Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-pyrazole derivative |

| Heck | 4-Iodo-pyrazole derivative | Styrene | Pd(OAc)2 | 4-Styryl-pyrazole derivative |

Coordination Chemistry and Ligand Design Featuring 2 3,5 Dimethyl 1h Pyrazol 1 Yl Butan 1 Amine

2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine as a Versatile Ligand for Transition Metal Complexes

This compound is a notable example of a pyrazole-based N,N'-bidentate ligand. Its structure incorporates a 3,5-dimethylpyrazole (B48361) ring, which provides a sterically hindered and electron-rich nitrogen donor atom, and a butan-1-amine group, which offers a primary amine nitrogen donor. This arrangement allows the molecule to act as a chelating agent, forming stable five-membered rings with transition metal ions. The presence of two distinct nitrogen donor environments—an sp2-hybridized pyrazole (B372694) nitrogen and an sp3-hybridized amine nitrogen—contributes to its versatile coordinating ability with a wide range of transition metals, including copper, palladium, zinc, and cobalt. scispace.comresearchgate.net

The methyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk, which can influence the coordination geometry of the resulting metal complexes, prevent catalyst deactivation pathways, and modulate the electronic properties of the metal center. Furthermore, the chiral center at the second carbon of the butane (B89635) backbone introduces the potential for enantioselective catalytic transformations. nih.gov The flexibility of the butyl chain allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions, leading to the formation of structurally diverse complexes. acs.org

Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent like ethanol (B145695) or methanol. scispace.comresearchgate.net The resulting complexes can often be isolated as stable, crystalline solids.

The characterization of these complexes relies on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of the amine group is typically evidenced by a shift in the N-H stretching and bending vibrations. The C=N stretching vibration of the pyrazole ring may also shift to a lower wavenumber upon complexation, indicating the involvement of the pyrazole nitrogen in bonding to the metal. scispace.com The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., Zn(II), Pd(II)), the signals corresponding to the protons of the ligand experience shifts upon coordination. The protons nearest to the metal center, such as those on the butyl chain and the pyrazole ring, show the most significant downfield shifts. researchgate.netacs.org

UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Cu(II) or Co(II) show d-d transitions, which are indicative of the coordination geometry around the metal ion. scispace.com For instance, copper(II) complexes often exhibit broad absorption bands in the visible region, consistent with distorted octahedral or square pyramidal geometries. scispace.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and stoichiometry of the metal complexes in solution. scispace.com

| Technique | Observed Change Upon Complexation | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands; new bands in 400-600 cm⁻¹ region | Coordination of amine and pyrazole nitrogen atoms; formation of M-N bonds. scispace.comscispace.com |

| ¹H NMR Spectroscopy | Downfield shift of pyrazole and butyl chain proton signals | Deshielding of protons due to proximity to the metal center. acs.org |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions indicating specific coordination geometries. scispace.com |

| Mass Spectrometry | Detection of molecular ion peak corresponding to [M(Ligand)n] | Confirmation of complex formation and stoichiometry. scispace.com |

Structural Elucidation of Metal-Ligand Interactions in this compound Complexes (e.g., X-ray Diffraction)

Based on studies of structurally related pyrazole-amine ligands, several coordination geometries can be anticipated. For instance, with metals like Pd(II) or Pt(II), square planar complexes of the type [M(L)X₂] or [M(L)₂]²⁺ (where L is the bidentate ligand and X is a halide) are common. nih.gov In such structures, the ligand would occupy two adjacent coordination sites. For hexacoordinate metals like Cu(II) or Co(II), distorted octahedral geometries are frequently observed, with two ligand molecules occupying the equatorial plane or with one ligand and other solvent or anionic ligands completing the coordination sphere. scispace.comnih.gov

A structural analysis of a hypothetical [Cu(L)₂(NO₃)₂] complex, where L is this compound, would likely show the copper(II) ion in a distorted octahedral environment. nih.gov The two bidentate ligands would chelate to the copper center, with the nitrate (B79036) anions coordinating in axial positions or acting as counter-ions. researchgate.net Key structural parameters, such as the Cu-N bond lengths, would confirm the coordination. Typically, Cu-N(pyrazole) bond distances are slightly shorter than Cu-N(amine) distances, reflecting the different nature of the nitrogen donors. The N-Cu-N bite angle within the chelate ring would be expected to be around 90°, typical for a stable five-membered ring. nih.gov

| Metal Ion | Typical Coordination Number | Expected Geometry | Representative Bond Parameters (Hypothetical) |

|---|---|---|---|

| Pd(II) | 4 | Square Planar | Pd-N(pyrazole) ~2.02 Å; Pd-N(amine) ~2.05 Å; N-Pd-N bite angle ~88° nih.gov |

| Cu(II) | 5 or 6 | Square Pyramidal or Distorted Octahedral | Cu-N(pyrazole) ~1.98 Å; Cu-N(amine) ~2.03 Å; N-Cu-N bite angle ~90° nih.govresearchgate.net |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Zn-N(pyrazole) ~2.00 Å; Zn-N(amine) ~2.10 Å researchgate.net |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyrazole-based ligands are widely explored as catalysts for a variety of organic transformations. nih.govmdpi.com The electronic and steric properties imparted by the ligand framework can be fine-tuned to enhance catalytic activity and selectivity.

One of the most studied catalytic applications for copper-pyrazole complexes is the oxidation of catechols to quinones, mimicking the function of the copper-containing enzyme catechol oxidase. jocpr.combohrium.com This reaction is of significant interest due to its relevance in biological processes and industrial applications. researchgate.net

Complexes formed in situ or isolated from copper(II) salts and pyrazole-amine ligands have demonstrated significant catecholase activity. jocpr.com The catalytic cycle generally involves the coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer to produce the o-quinone product and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by atmospheric oxygen, completing the catalytic cycle. nih.gov

The catalytic efficiency of these systems is influenced by several factors, including the nature of the ligand, the copper salt's counter-ion, and the solvent. bohrium.comresearchgate.net For a complex of this compound, the bidentate chelation would create a stable active site for the oxidation reaction. The steric bulk from the dimethylpyrazole group could influence substrate binding and product release rates.

| Catalyst System (Analogous) | Substrate | Solvent | Observed Activity (Turnover Rate) |

|---|---|---|---|

| [Cu(CH₃COO)₂] + Pyrazole-amine Ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | THF | Rates up to 27.4 µmol L⁻¹ min⁻¹ have been reported for similar systems. jocpr.com |

| [Cu(NO₃)₂] + Pyrazole-amine Ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | Methanol | kcat values in the range of 10³ h⁻¹ are achievable. nih.gov |

The inherent chirality of this compound makes its metal complexes attractive candidates for asymmetric catalysis. Chiral Lewis acid complexes, particularly those of copper(II), are effective catalysts for a range of enantioselective reactions. nih.gov

When coordinated to a metal like Cu(II), the chiral ligand creates an asymmetric environment around the metal center. This chirality can be transferred to the products of a catalyzed reaction. Potential applications include:

Enantioselective Cycloadditions: Chiral copper(II)-pyrazole complexes have been successfully employed in tandem isomerization and enantioselective [3+2] or [4+2] cycloaddition reactions, affording heterocyclic products with high enantioselectivity. nih.gov

Enantioselective Conjugate Additions: The same class of catalysts can promote the asymmetric addition of nucleophiles to α,β-unsaturated compounds.

Asymmetric Oxidation: Chiral complexes can be used to achieve enantioselective oxidation of sulfides or other prochiral substrates.

The development of catalysts based on this compound for such transformations represents a promising avenue for research, leveraging the unique structural features of the ligand to control stereochemical outcomes.

Theoretical and Computational Chemistry Studies of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Butan 1 Amine

Quantum Chemical Calculations (DFT) on 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine and its Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole (B372694) derivatives to predict a variety of properties. derpharmachemica.comnih.govimist.ma

The electronic properties of pyrazole derivatives are often investigated using DFT calculations. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. materialsciencejournal.org The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.govchalcogen.ro A smaller energy gap suggests higher reactivity and polarizability. nih.gov

For pyrazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to determine these properties. materialsciencejournal.org The distribution of HOMO and LUMO orbitals can indicate the electron-donating and electron-accepting regions of the molecule, respectively. researchgate.net This information helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. derpharmachemica.com These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify reactive sites. derpharmachemica.commaterialsciencejournal.org

| Parameter | Typical Calculated Value for Pyrazole Derivatives (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

DFT calculations are also employed to predict spectroscopic properties, which can be compared with experimental data for structural validation. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) for pyrazole and its derivatives have shown good agreement with experimental values after scaling. nih.gov The assignments of vibrational modes are typically performed using total energy distribution (TED) analysis. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These theoretical chemical shifts for pyrazole compounds are generally in good agreement with experimental data. nih.govrsc.org Such calculations can aid in the structural elucidation of new compounds. rsc.org

| Nucleus | Typical Experimental Chemical Shift (ppm) for Pyrazole Ring Protons | Typical Calculated Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.5 | ~7.4-7.6 |

| H4 | ~6.3 | ~6.2-6.4 |

| H5 | ~7.5 | ~7.4-7.6 |

Molecular Modeling and Docking Studies of this compound in Biological Contexts (excluding clinical outcomes)

Molecular modeling techniques are instrumental in predicting how a molecule like this compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpbs.com This method is frequently used to study the interactions between small molecules (ligands) and proteins (receptors). ki.siamazonaws.com For pyrazole derivatives, docking studies have been performed to investigate their binding mechanisms with various enzymes and receptors. nih.govalrasheedcol.edu.iq

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. ijpbs.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govki.si This information is valuable for understanding the structural basis of biological activity. ki.si

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.gov For pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govnih.gov

These models use molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to correlate with biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested compounds and to generate hypotheses about the structural features that are important for activity. imist.manih.gov This can guide the design of more potent molecules. imist.ma

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule can be highly dependent on its three-dimensional conformation. mdpi.com Conformational analysis aims to identify the stable low-energy conformations of a molecule. mdpi.com For flexible molecules like this compound, which has a flexible butan-1-amine side chain, understanding the accessible conformations is crucial.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of a ligand and to study the stability of ligand-receptor complexes. nih.govnih.gov By simulating the movement of atoms over time, MD can provide insights into how the ligand and receptor adapt to each other upon binding. ki.si

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Non Human Models

Antimicrobial Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine Analogs

The pyrazole (B372694) scaffold is a versatile structure in medicinal chemistry, serving as a core component in many drugs with a wide range of therapeutic effects, including antimicrobial properties. nih.gov The increasing prevalence of antimicrobial resistance has spurred the development of novel agents, with pyrazole derivatives emerging as a promising class of compounds to address this global challenge. nih.govnih.gov

Numerous studies have demonstrated the in vitro efficacy of pyrazole analogs against a spectrum of pathogenic microbes. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govmeddocsonline.org For instance, certain pyrazole-thiazole hybrids have been identified as potent growth inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov Similarly, pyrazole–Schiff base derivatives have exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 0.50 µg/mL. mdpi.com The antimicrobial potency is often influenced by the specific substitutions on the pyrazole ring, with pharmacophores like chloro- and bromo-substituents enhancing activity due to their lipophilic properties. mdpi.com

Below is a table summarizing the in vitro antimicrobial activity of selected pyrazole analogs.

| Compound Type | Target Organism(s) | Activity Metric | Result |

| Pyrazole-Thiazole Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC | <0.2 μM nih.gov |

| Pyrazole-Thiazole Hybrids with Hydrazone | S. aureus, S. epidermidis | MIC/MBC | 1.9/7.8 μg/mL to 3.9/7.8 μg/mL nih.gov |

| Pyrazole–Schiff base 5a | Gram-positive & Gram-negative bacteria | MIC | 0.25 - 0.50 µg/mL mdpi.com |

| 3,5-pyrazole compound 3a | Gram-positive bacteria | MIC | 0.125 µg/mL mdpi.com |

| 3,5-pyrazole compound 3a | Gram-negative bacteria | MIC | 0.062 - 0.25 µg/mL mdpi.com |

| Pyrazole-dimedone compounds | Staphylococcus aureus | MIC | 16 μg/L meddocsonline.org |

The antimicrobial action of pyrazole derivatives is attributed to their ability to interfere with essential microbial metabolic pathways. tandfonline.com A key mechanism is the inhibition of enzymes crucial for bacterial survival. Dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria, is a primary target. patsnap.comwikipedia.org Sulfonamides, a class of DHPS inhibitors, act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroate, a precursor to folate. patsnap.comwikipedia.org The inhibition of folate synthesis ultimately prevents the production of nucleic acids, halting bacterial cell division. wikipedia.org

Beyond DHPS, other molecular targets for pyrazole analogs have been identified through in silico and in vitro studies. These include:

DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication, and their inhibition by pyrazole derivatives leads to bacterial cell death. nih.goveurekaselect.com Molecular docking studies have helped to elucidate the binding interactions between pyrazole compounds and these topoisomerases. nih.gov

Dihydrofolate Reductase (DHFR) : Similar to DHPS, DHFR is another critical enzyme in the folate synthesis pathway. nih.gov Certain pyrazole derivatives have demonstrated potent dual inhibitory activity against both DHPS and DHFR. researchgate.net

Metallo-β-lactamases (MBLs) : Some pyrazole-derived aryl sulfonyl hydrazones have been shown to inhibit MBLs, enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria. nih.gov

Antitumor Activity in Established Cancer Cell Lines: Mechanistic Insights and Structure-Activity Relationships (SAR)

Pyrazole derivatives have been extensively investigated as potential anticancer agents due to their broad spectrum of pharmacological activities. nih.govmdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds, showing that specific substitutions on the pyrazole ring can significantly improve anticancer efficacy and selectivity toward tumor cells. nih.govresearchgate.net These compounds exert their antitumor effects through multiple mechanisms, targeting various proteins and pathways involved in cancer progression. nih.govmdpi.com

A primary mechanism by which pyrazole analogs exhibit anticancer activity is the induction of programmed cell death, or apoptosis, in cancer cells. waocp.orgsemanticscholar.org Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, certain pyrazole derivatives induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial depolarization and the activation of executioner caspases like caspase-3. mdpi.comwaocp.org This is often accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like BAX and p53. mdpi.com One study on a triple-negative breast cancer cell line found that a specific pyrazole derivative was significantly more potent than the standard chemotherapeutic agent Paclitaxel, inducing apoptosis via ROS production and caspase-3 activation. waocp.org

In addition to apoptosis, pyrazole derivatives can also modulate autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. researchgate.net Some pyrazole carboxamide derivatives have been found to inhibit the growth of A549 lung cancer cells by inducing autophagy, particularly those containing a fluorine group. nih.gov The dual ability to modulate both apoptosis and autophagy makes these compounds versatile candidates for cancer therapy. nih.gov

Deoxyribonucleic acid (DNA) is a major intracellular target for many anticancer drugs. nih.gov Pyrazole derivatives have been shown to interact with DNA through various non-covalent binding modes, including intercalation and groove binding. nih.govjournaljpri.com Spectroscopic and molecular docking studies have confirmed that certain analogs favorably bind to the minor groove of the DNA double helix, a process driven primarily by hydrophobic interactions. nih.gov This binding can interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, some pyrazole compounds possess DNA photocleavage capabilities. journaljpri.comnih.gov Upon irradiation with light of a specific wavelength (e.g., 360 nm), these compounds can generate reactive species, such as singlet oxygen, which can induce single- or double-strand breaks in plasmid DNA. journaljpri.comnih.gov This light-induced DNA damage represents a potential mechanism for targeted photocytotoxicity in cancer therapy. nih.gov Studies have demonstrated that many pyrazole derivatives can effectively cleave supercoiled plasmid DNA into its nicked circular form. researchgate.net

The anticancer effects of pyrazole analogs are frequently linked to their inhibition of specific protein kinases and enzymes that are overactive in cancer cells. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) : EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in cancer therapy. tandfonline.comrsc.org Numerous novel pyrazole and fused pyrazole derivatives have been developed as potent EGFR inhibitors. tandfonline.comfrontiersin.orgnih.gov Some of these compounds exhibit IC₅₀ values in the nanomolar range, comparable or even superior to established drugs like erlotinib. tandfonline.comfrontiersin.orgnih.gov Many of these analogs also show dual inhibitory activity against other important kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgfrontiersin.org

Aurora Kinases : These are a family of serine/threonine kinases that are essential for mitosis, and their overexpression is common in many human cancers. tandfonline.comacs.org Pyrazole-based compounds, such as AT9283, have been developed as multi-targeted kinase inhibitors with potent activity against Aurora kinases A and B. nih.govacs.org Inhibition of these kinases disrupts mitosis, leading to failed cell division (cytokinesis), polyploidy, and ultimately, apoptosis. acs.org

Cyclooxygenase (COX) : The COX-2 enzyme is often upregulated in inflammatory conditions and various cancers. nih.gov Pyrazole derivatives form the structural core of selective COX-2 inhibitors like Celecoxib (B62257). cu.edu.eg Novel pyrazole-based hybrids have been synthesized that demonstrate high COX-2 inhibitory action, with some compounds showing greater potency than celecoxib. rsc.orgnih.gov By inhibiting COX-2, these compounds can reduce inflammation and suppress tumor growth. nih.gov

The table below presents the inhibitory activities of various pyrazole analogs against these key enzyme and receptor targets.

| Compound Class | Target | Cell Line / Assay | Activity (IC₅₀) |

| Naphthalene-pyrazole derivative 4a | EGFR | In vitro assay | 0.31 ± 0.008 µM nih.gov |

| Naphthalene-pyrazole derivative 4a | HepG2 cells | Cytotoxicity | 0.15 ± 0.03 µM tandfonline.comnih.gov |

| Fused pyrazole derivative 3 | EGFR | In vitro assay | 0.06 µM frontiersin.org |

| Fused pyrazole derivative 9 | VEGFR-2 | In vitro assay | 0.22 µM frontiersin.org |

| Pyrazole-benzimidazole fragment 5 | Aurora A | In vitro assay | 0.91 µM acs.org |

| Pyrazole-4-carboxamides | Aurora A | In vitro assay | Data set used for QSAR model tandfonline.com |

| Pyrazole-pyridazine hybrid 6f | COX-2 | In vitro assay | 1.15 µM rsc.org |

| Pyrazole-pyridazine hybrid 5f | COX-2 | In vitro assay | 1.50 µM rsc.org |

| Differently substituted pyrazoles (11, 12, 15) | COX-2 | In vitro assay | 0.043 - 0.049 µM nih.gov |

Antiviral and Anti-inflammatory Activities: Molecular Mechanisms of Action (non-human, in vitro only)

The pyrazole scaffold, a core component of this compound, is integral to a class of heterocyclic compounds investigated for a wide spectrum of pharmacological activities. nih.govnih.gov In vitro and non-human studies have highlighted the potential of pyrazole derivatives as both antiviral and anti-inflammatory agents, with research focusing on elucidating their molecular mechanisms of action.

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazole derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response. nih.gov A study synthesizing a series of pyrazole derivatives found that the targeted compounds exhibited more potent inhibitory activity against COX-2 than COX-1 in vitro. mdpi.com For instance, specific derivatives showed outstanding COX-2 selectivity indexes (SI) of 8.22 and 9.31, which were comparable or superior to the reference drug celecoxib (SI = 8.17). mdpi.com Another series of novel pyrazole analogues was screened for anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrating notable activity when compared with the standard drug diclofenac (B195802) sodium. nih.gov Research on pyrazoline derivatives, which are structurally related to pyrazoles, also points to significant anti-inflammatory effects, with some compounds showing up to 83.4% inhibition of oedema in in vivo (non-human) models. researchgate.net The mechanism for many of these compounds is believed to be the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. fedlab.ru

Antiviral Activity: The antiviral potential of pyrazole-based heterocycles has been explored against various viral pathogens in non-human and in vitro settings. A study investigating pyrazole-based heterocycles synthesized from a pyrazolyl-2(3H)-furanone derivative demonstrated noteworthy antiviral activity against the avian influenza virus HPAI-H5N1. nih.gov The antiviral efficacy was evaluated by measuring the reduction in hemagglutination (HA) viral titer in specific pathogen-free chicken embryos. Several synthesized compounds showed a marked decrease in HA viral titer, indicating inhibition of viral replication. nih.gov

In another study, pyrano[2,3-c]pyrazole derivatives were evaluated for their inhibitory capacity against human coronavirus 229E (HCoV-229E). mdpi.com The most potent compound exhibited a high selectivity index (SI) of 12.6 and was found to exert its antiviral action during the replication phase of the virus, with a reduction percentage of up to 82.2%. mdpi.com Other derivatives also showed moderate to strong efficacy against viral replication. mdpi.com The pyrazole moiety is a known pharmacophore in various biologically active molecules, and its derivatives have been identified as potential inhibitors for viruses such as HIV-1 and HCV. nih.govnih.gov

The table below summarizes the in vitro biological activities of representative pyrazole derivatives from various studies.

| Compound Class | Activity Type | Target/Model | Key Findings |

| Pyrazole Derivatives | Anti-inflammatory | In vitro COX-1/COX-2 Inhibition | Exhibited greater inhibition of COX-2 over COX-1; Selectivity Index (SI) up to 9.31. mdpi.com |

| Pyrazoline Derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rat model) | Up to 83.4% inhibition of oedema volume. researchgate.net |

| Pyrazole-based heterocycles | Antiviral | Avian Influenza HPAI-H5N1 (in chicken embryos) | Marked decrease in hemagglutination (HA) viral titer, indicating inhibition of viral replication. nih.gov |

| Pyrano[2,3-c]pyrazole Derivatives | Antiviral | Human Coronavirus 229E (HCoV-229E) | High selectivity index (SI = 12.6); inhibited viral replication by up to 82.2%. mdpi.com |

| 5-amino-N-aryl-1H-pyrazole-4-carbothioamides | Antiviral | HIV-1 | Identified as a potential class of HIV-1 inhibitors. nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the aminopyrazole class, to which this compound belongs, research has demonstrated that modifications to the pyrazole core and its substituents significantly influence pharmacological activity. nih.gov

The nature and position of substituents on the pyrazole ring are determinant factors for biological activity. For instance, in a series of pyrazole-based compounds designed as transforming growth factor-beta type 1 receptor (ALK5) kinase inhibitors, the substitution pattern on the 2-pyridyl-substituted pyrazole core was critical for inhibitory activity. nih.gov One of the most potent compounds, a benzamide (B126) derivative, showed 96% inhibition at a concentration of 0.1 µM in a cell-based luciferase reporter assay. nih.gov

In the context of anti-inflammatory activity, SAR analysis of certain pyrazole derivatives revealed the importance of specific functional groups for COX-2 selectivity. The presence and nature of substituents on phenyl rings attached to the pyrazole nucleus can drastically alter the inhibitory profile against COX enzymes. mdpi.com Similarly, for antileishmanial amino-pyrazole ureas, the design of urea (B33335) analogues provided potent activity against intracellular L. infantum amastigotes without requiring a substituent at the pyrazole-4-position, a feature that was necessary for an earlier amide series. acs.org This highlights how changes in the linker and substituent groups can overcome previous structural requirements.

SAR studies on pyrazinoic acid analogs, which share a heterocyclic scaffold, aimed to improve antimycobacterial potency. It was found that while ring and carboxylic acid bioisosteres did not significantly enhance activity, alkylamino-group substitutions at the 3 and 5 positions of the ring resulted in compounds that were 5 to 10-fold more potent than the parent compound. nih.gov This suggests that for pyrazole-amine structures, modifications on the pyrazole ring itself can yield substantial improvements in efficacy.

A summary of key SAR findings for pyrazole derivatives is presented in the table below.

| Compound Series | Biological Target/Activity | Key SAR Findings |

| 2-Pyridyl-Substituted Pyrazoles | ALK5 Kinase Inhibition | The specific substitution pattern on the pyrazole and pyridyl rings is critical for high inhibitory activity. nih.gov |

| Amino-pyrazole Amides vs. Ureas | Antileishmanial | Urea analogues showed potent activity without needing a pyrazole-4-substituent, unlike the initial amide series, and had improved metabolic stability. acs.org |

| Pyrazinoic Acid Analogs | Antimycobacterial | Alkylamino substitutions at the 3 and 5 positions of the pyrazine (B50134) ring increased potency by 5- to 10-fold. nih.gov |

| General Pyrazole Derivatives | Multiple Pharmacological Activities | The nature of peripheral substituents at the pyrazole core dictates the type and potency of the pharmacological activity. nih.gov |

These studies collectively indicate that the biological activity of functionalized pyrazole-amines can be finely tuned through systematic structural modifications. The potency and selectivity of these compounds against viral and inflammatory targets are highly dependent on the specific arrangement and electronic properties of substituents on the heterocyclic core and its appended side chains.

Emerging Applications and Material Science Contributions

2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine in Diverse Catalysis beyond Metal Complexes

While the coordination chemistry of pyrazole (B372694) derivatives is well-established, their application as organocatalysts is a burgeoning field of research. Chiral amines, in particular, are a cornerstone of organocatalysis, capable of promoting a wide array of asymmetric transformations. The presence of a chiral butan-1-amine moiety in this compound suggests its potential as a chiral organocatalyst.

Research into structurally similar chiral pyrazole derivatives has demonstrated their efficacy in various asymmetric reactions. For instance, chiral pyrazole-3-carboxamides and related compounds have been investigated as organocatalysts for asymmetric aldol (B89426) reactions, yielding products with good enantiomeric excess. mjcce.org.mkglobethesis.com These catalysts often operate through the formation of chiral enamines or by activating substrates through hydrogen bonding, where the pyrazole ring can act as a hydrogen bond donor or acceptor.

The catalytic potential of this compound can be inferred from the principles of organocatalysis. The primary amine can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in stereoselective bond-forming reactions. The 3,5-dimethyl-substituted pyrazole ring can influence the steric and electronic environment of the catalytic pocket, thereby impacting the stereochemical outcome of the reaction. Although specific studies employing this compound as an organocatalyst are not yet prevalent in the literature, the foundational knowledge from similar chiral amine and pyrazole-based catalysts provides a strong rationale for its investigation in asymmetric synthesis. globethesis.commetu.edu.tr

Role in Agricultural Chemistry and Crop Protection (e.g., as germicidal or insecticidal agents)

Pyrazole derivatives are a well-established class of compounds in agricultural chemistry, with many commercial pesticides and fungicides featuring this heterocyclic core. rsc.org The biological activity of these compounds is often attributed to their ability to interfere with essential biological processes in pests and pathogens.

Fungicidal Activity:

Research has shown that pyrazole derivatives exhibit broad-spectrum fungicidal activities against various plant pathogens. rsc.orgmdpi.com The mode of action for many pyrazole-based fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. The structure-activity relationship (SAR) studies of pyrazole carboxamides, for example, have revealed that the nature and position of substituents on the pyrazole ring and the amide moiety significantly influence their antifungal efficacy. mdpi.comresearchgate.net

While specific data for this compound is limited, studies on analogous structures provide valuable insights. For instance, the introduction of alkyl and aryl groups on the pyrazole ring has been shown to modulate the fungicidal spectrum and potency. The dimethyl substitution at the 3 and 5 positions of the pyrazole ring in the target compound is a common feature in many active fungicides.

| Fungus | Compound Type | Activity/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Botrytis cinerea | Pyrazole carboxamide derivatives | EC50 values comparable to commercial fungicides | mdpi.com |

| Fusarium graminearum | Pyrazole analogues with aryl OCF3 | EC50 as low as 0.0530 µM for some derivatives | mdpi.com |

| Gaeumannomyces graminis var. tritici | Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | >90% inhibition at 50 µg/mL for several compounds | rsc.org |

Insecticidal Activity:

Similarly, pyrazole-containing compounds have been successfully developed as insecticides. rsc.orgias.ac.in A prominent example is fipronil, a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels in insects. The structural features of pyrazole insecticides, including the substituents on the pyrazole ring and the nature of the side chain, are crucial for their activity and selectivity. rsc.org

| Insect Pest | Compound Type | Activity | Reference |

|---|---|---|---|

| Plutella xylostella | Diamide compounds with pyrazolyl and polyfluoro-phenyl | Mortality rates of 76.7% at 200 µg/mL for some compounds | researchgate.net |

| Helicoverpa armigera | Pyrazole-5-carboxamides with imine groups | 60% stomach activity at 11 mg/kg for a derivative | ias.ac.in |

| Aphis craccivora | Diamide compounds with pyrazolyl and polyfluoro-phenyl | >78% lethal rates at 200 µg/mL for some compounds | researchgate.net |

Application as Corrosion Inhibitors for Metallic Surfaces

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is of paramount importance. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. Pyrazole derivatives, with their two nitrogen atoms in the aromatic ring, fit this profile and have been extensively studied as corrosion inhibitors for various metals, particularly steel in acidic media. mdpi.commdpi.com

The mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the molecules onto the metal surface. This adsorption can be physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal. The this compound molecule possesses multiple adsorption centers: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group. The presence of the alkyl chain can also contribute to the formation of a hydrophobic layer, further protecting the metal surface.

Studies on pyrazole derivatives have shown that their inhibition efficiency increases with concentration and is influenced by the molecular structure. mdpi.com For instance, the presence of electron-donating groups on the pyrazole ring can enhance the electron density on the nitrogen atoms, facilitating stronger adsorption onto the metal surface. The 3,5-dimethyl groups in the target compound are electron-donating and would be expected to enhance its corrosion inhibition properties.

Research on structurally related pyrazole derivatives has demonstrated high inhibition efficiencies. mdpi.comnih.gov The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.com

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 90.8 at 10⁻³ M | mdpi.com |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 at 10⁻³ M | mdpi.com |

| 3-methyl-1H-pyrazol-5-amine | Mild Steel | 1 M H₂SO₄ | 92.28 at 0.8 mg/L |

Development of Advanced Functional Materials Incorporating this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The pyrazole moiety can act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs), while the amine group provides a reactive handle for incorporation into polymeric structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs):

Pyrazole-based ligands are widely used in the construction of MOFs due to their strong coordination to metal ions, leading to robust and stable frameworks. These materials have potential applications in gas storage and separation, catalysis, and sensing. The this compound can act as a bidentate or monodentate ligand, coordinating to metal centers through the pyrazole nitrogen atoms. The chiral amine functionality can introduce chirality into the MOF structure, which is highly desirable for applications in asymmetric catalysis and enantioselective separations.

Functional Polymers:

The primary amine group of this compound allows for its incorporation into various polymer backbones through reactions such as amidation or by acting as an initiator for ring-opening polymerizations. ias.ac.in The resulting polymers would possess pendant pyrazole units, which can impart specific functionalities to the material.

Luminescent Polymers: Pyrazole derivatives are known to exhibit fluorescence, and incorporating them into polymer chains can lead to the development of luminescent materials. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The emission properties of such polymers can often be tuned by modifying the substituents on the pyrazole ring or by coordinating metal ions to the pyrazole units.

Chemosensors: The pyrazole moiety can act as a recognition site for various analytes, including metal ions and anions. researchgate.net Polymers functionalized with pyrazole units can therefore be designed as chemosensors. The binding of an analyte to the pyrazole group can induce a change in the polymer's properties, such as its fluorescence or color, allowing for the detection of the target species. The polymeric nature of the sensor can enhance its sensitivity and stability.

While the direct use of this compound in the synthesis of these advanced materials is an area for future exploration, the existing research on similar pyrazole-functionalized materials strongly suggests its potential as a valuable building block in materials science. mdpi.com

Analytical Method Development for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Butan 1 Amine and Its Metabolites Non Clinical Context

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-FLD, GC-MS)

Chromatographic methods are central to the separation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine and its potential metabolites from endogenous components in non-clinical samples. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques suitable for this purpose.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. Since this compound is a primary amine that does not possess a native fluorophore, pre-column derivatization is necessary to enable sensitive detection by FLD. nih.govnih.gov A common derivatizing agent for primary amines is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.gov

An exemplary HPLC-FLD method for the quantification of this compound could involve the following parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a phosphate (B84403) buffer (pH 7) |

| Flow Rate | 1.0 mL/min |

| Derivatization | Pre-column with o-phthalaldehyde (OPA) and 2-mercaptoethanol |

| Injection Volume | 20 µL |

| Fluorescence Detection | Excitation: 340 nm, Emission: 455 nm |

This method would offer high sensitivity and selectivity for the parent compound. For its metabolites, which may involve hydroxylation of the butyl chain or dimethylpyrazole ring, the chromatographic conditions would need to be optimized to achieve adequate separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for volatile and thermally stable compounds. To analyze this compound by GC-MS, derivatization is often required to increase its volatility and thermal stability, and to improve its chromatographic properties. A common approach for primary amines is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The mass spectrometric detector allows for the identification and quantification of the compound and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The pyrazole (B372694) ring is known to exhibit characteristic fragmentation patterns, which can aid in structural elucidation. researchgate.net

A potential GC-MS method could be structured as follows:

| Parameter | Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature | Programmed temperature gradient (e.g., 100°C to 280°C) |

| Injection Mode | Splitless |

| Derivatization | Silylation with BSTFA |

| Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Full scan for identification or Selected Ion Monitoring (SIM) for quantification |

Spectrometric Methods for Detection and Characterization in Complex Matrices

Spectrometric methods are indispensable for the unambiguous identification and structural characterization of this compound and its metabolites in complex biological matrices.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)